Pyridine, 4-(phenylthio)-
Description
Contextualization of Pyridine (B92270) Derivatives in Modern Organic and Materials Chemistry
Pyridine, a six-membered aromatic heterocycle with the chemical formula C₅H₅N, and its derivatives are cornerstones of modern organic and materials chemistry. fiveable.me The nitrogen atom in the ring imparts distinct electronic properties, reactivity, and basicity compared to its carbocyclic analogue, benzene. fiveable.menumberanalytics.com This makes the pyridine scaffold a versatile building block in numerous applications. algoreducation.comnih.gov
In organic synthesis, pyridines are widely used as solvents, reagents, and catalysts. fiveable.mealgoreducation.com Their weakly basic nature (pKa of 5.2 for pyridine) allows them to act as acid scavengers or Lewis bases. fiveable.me The pyridine ring can undergo various chemical transformations, including electrophilic substitution (preferentially at the 3-position) and nucleophilic substitution (at the 2- and 4-positions), enabling the synthesis of a vast array of functionalized molecules. nih.gov
The significance of pyridine derivatives is particularly evident in the following areas:
Pharmaceuticals: The pyridine nucleus is a common pharmacophore found in numerous drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comnih.gov Its presence can enhance water solubility and influence the pharmacological activity of a molecule. nih.gov
Agrochemicals: Many insecticides, herbicides, and fungicides incorporate pyridine rings in their structures. numberanalytics.com
Materials Science: Pyridine-based compounds are integral to the development of functional materials such as conducting polymers, ligands for organometallic complexes used in catalysis, and luminescent materials. numberanalytics.comnih.gov They are key components in creating materials with specific electronic and optical properties. nih.gov
The ability to easily functionalize the pyridine ring allows chemists to fine-tune the properties of these molecules for specific applications, making pyridine derivatives a subject of continuous research and development. numberanalytics.comnih.gov
Significance of Sulfur-Containing Heterocycles in Synthetic Methodologies and Functional Systems
Heterocyclic compounds that include both sulfur and nitrogen atoms represent a critical class of molecules with diverse applications and unique chemical properties. nih.govopenmedicinalchemistryjournal.com The inclusion of a sulfur atom, often as a thioether or part of a thiophene (B33073) or thiazole (B1198619) ring, introduces specific electronic and structural features that are highly valued in synthesis and materials science. ijarst.innumberanalytics.com
Sulfur's ability to exist in various oxidation states and its different electronegativity compared to carbon and nitrogen lead to distinct physicochemical characteristics and reactivity in these heterocycles. nih.govopenmedicinalchemistryjournal.com This unique reactivity makes them valuable intermediates in the synthesis of complex molecules. numberanalytics.com The construction of carbon-sulfur (C-S) bonds is a key step in synthesizing these compounds, with elemental sulfur often serving as an inexpensive and readily available sulfur source. sioc-journal.cn
The importance of sulfur-containing heterocycles is prominent in several fields:
Materials Science: This class of compounds is crucial in the design of novel materials. nih.gov Their stable aromatic structures and specific physicochemical properties are relevant for developing molecular conductors, magnets, and materials with unique optical and electronic activities. nih.govopenmedicinalchemistryjournal.comnumberanalytics.com
Pharmaceuticals and Agrochemicals: Many biologically active compounds owe their efficacy to the presence of a sulfur-containing heterocyclic core. ijarst.innumberanalytics.com Thiazole and thiophene moieties, for instance, are found in a range of antimicrobial and antidiabetic drugs. ijarst.in
Organic Synthesis: The diverse reactivity patterns of sulfur-containing compounds make them versatile tools for synthetic chemists. numberanalytics.com For example, thiols can act as templates in the synthesis of other important molecules like pyridones. irjms.com
The ongoing research into sulfur-nitrogen heterocycles focuses on developing new synthetic methods and exploring their properties for applications in medicinal chemistry and the creation of advanced materials. nih.govopenmedicinalchemistryjournal.com The compound "Pyridine, 4-(phenylthio)-" is a direct exemplar of this class, combining the features of a pyridine ring with a flexible thioether linkage, offering a platform for further functionalization and study in these advanced research areas.
Data Tables
Table 1: Properties of Pyridine, 4-(phenylthio)- and Related Compounds
| Compound Name | Molecular Formula | Key Synthetic Precursors | Research Application Area | Reference |
| Pyridine, 4-(phenylthio)- | C₁₁H₉NS | Aldehydes, Malononitrile, Thiophenol | Building block for functionalized pyridines, Ligand synthesis | jocpr.com |
| 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile | C₁₉H₁₂N₄S | Benzaldehyde, Malononitrile, Thiophenol | Synthesis of 2-pyridones, Template-directed synthesis | irjms.com |
| 2-amino-4-(4-chlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | C₁₉H₁₁ClN₄S | 4-chlorobenzaldehyde, Malononitrile, Thiophenol | Domino reactions, Multi-component synthesis | rsc.org |
| 2-amino-4-(2-nitrophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | C₁₉H₁₁N₅O₂S | 2-nitrobenzaldehyde, Malononitrile, Thiophenol | Catalyzed one-pot synthesis | jocpr.com |
Structure
3D Structure
Properties
IUPAC Name |
4-phenylsulfanylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXGMZJXZNKUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067763 | |
| Record name | Pyridine, 4-(phenylthio)- | |
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Molecular Weight |
187.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33399-48-3 | |
| Record name | 4-(Phenylthio)pyridine | |
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| Record name | 4-(Phenylthio)pyridine | |
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| Record name | 4-(Phenylthio)pyridine | |
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| Record name | Pyridine, 4-(phenylthio)- | |
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| Record name | Pyridine, 4-(phenylthio)- | |
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| Record name | 4-(phenylthio)pyridine | |
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| Record name | 4-(PHENYLTHIO)PYRIDINE | |
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Ii. Advanced Synthetic Methodologies for Pyridine, 4 Phenylthio and Its Analogs
Direct Synthetic Routes to 4-(Phenylthio)pyridine Scaffolds
Direct synthetic routes offer efficient ways to construct the core 4-(phenylthio)pyridine structure from acyclic precursors or through direct functionalization of a pre-formed pyridine (B92270) ring.
Multicomponent Condensation Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly effective for generating highly substituted pyridine rings.
A prominent and widely utilized multicomponent strategy for synthesizing functionalized pyridines involves the condensation of an aldehyde, malononitrile, and a thiol, such as thiophenol. jocpr.comrjpbcs.com This one-pot reaction typically proceeds under basic catalysis and offers a rapid and efficient route to 2-amino-3,5-dicarbonitrile-6-thiopyridines. rjpbcs.comresearchgate.net The reaction mechanism is thought to involve an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the thiophenol and a subsequent cyclization and aromatization sequence. organic-chemistry.org
Various catalysts have been employed to promote this transformation, including organic bases like triethylamine (B128534), piperidine (B6355638), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rjpbcs.comresearchgate.net More recently, environmentally benign and reusable catalysts such as L-Arginine in water, amazonaws.com and solid bases like Mg-Al hydrotalcite have been reported to be effective. growingscience.com The use of a basic ionic liquid, [bmim]OH, has also been shown to efficiently promote the reaction at room temperature, with the added benefit of being recyclable. organic-chemistry.org Microwave irradiation has been utilized to accelerate the reaction, leading to high yields in shorter time frames. researchgate.net
The versatility of this method allows for the use of a wide range of substituted aromatic aldehydes, including those with either electron-donating or electron-withdrawing groups, leading to a diverse library of 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles. jocpr.comnih.govresearchgate.net
Table 1: Examples of Catalysts and Conditions for the Three-Component Synthesis of Substituted Pyridines
| Catalyst | Solvent | Conditions | Yield Range (%) | Reference |
| Ammonia (B1221849) (12 mol%) | Methanol (B129727) | Stirring, Ambient Temp. | High | jocpr.com |
| [bmim]OH | Neat | Room Temp. | 62-92 | organic-chemistry.org |
| L-Arginine | Water | Reflux | Good | amazonaws.com |
| Mg-Al Hydrotalcite | Ethanol (B145695) | Reflux | Good-Excellent | growingscience.com |
| KF/Alumina | Ethanol | Microwave | High | researchgate.net |
| DBU | Aqueous Ethanol | Not Specified | Excellent | researchgate.net |
This table provides a summary of various catalytic systems used for the synthesis of highly functionalized pyridines from aldehydes, malononitrile, and thiophenol.
A flexible three-component reaction employing lithiated alkoxyallenes, nitriles, and carboxylic acids provides access to highly substituted pyridin-4-ol derivatives. chim.it These pyridin-4-ols are valuable intermediates that can be further functionalized to introduce a phenylthio group at the 4-position. The reaction proceeds through the formation of β-ketoenamide intermediates, which then undergo an intramolecular aldol-type condensation to form the pyridin-4-ol ring. beilstein-journals.org
This methodology, sometimes referred to as the Flögel pyridine synthesis, demonstrates a broad substrate scope, accommodating a wide variety of alkoxyallenes, nitriles, and carboxylic acids, including enantiopure starting materials to yield chiral pyridine derivatives. beilstein-journals.orgnih.gov The resulting pyridin-4-ols can be converted to pyridin-4-yl nonaflates, which are excellent substrates for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents, including the desired phenylthio group. chim.it
Table 2: Scope of the Three-Component Synthesis of Pyridin-4-ol Derivatives
| Alkoxyallene | Nitrile | Carboxylic Acid | Product | Reference |
| Lithiated Methoxyallene | Pivalonitrile | Trifluoroacetic acid | 3-Methoxy-2-tert-butyl-6-(trifluoromethyl)pyridin-4-ol | beilstein-journals.org |
| Lithiated Methoxyallene | Aromatic Dinitriles | Various | Bis(pyridin-4-yl) nonaflates | chim.it |
| Chiral Alkoxyallenes | Chiral Nitriles | Chiral Carboxylic Acids | Enantiopure Pyridin-4-ols | nih.gov |
This table illustrates the versatility of the alkoxyallene-based three-component reaction for synthesizing diverse pyridin-4-ol precursors.
Aldehyde, Malononitrile, and Thiophenol Based Systems
Nucleophilic Substitution Strategies for 4-Position Functionalization
Nucleophilic aromatic substitution (SNAr) is a classic and effective method for introducing a phenylthio group onto a pyridine ring. This strategy typically involves the reaction of a 4-halopyridine with thiophenol or its corresponding thiolate. nih.govyoutube.com The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly when an electron-withdrawing group is present or when the nitrogen atom is protonated or coordinated to a Lewis acid. nih.govbath.ac.uk
The reactivity of 4-halopyridines in SNAr reactions is well-established. nih.gov For instance, 4-chloropyridine (B1293800) has been shown to react with thiophenol. nih.gov The reaction rate can be influenced by the pKa of the pyridine derivative and the reaction conditions. nih.govnih.gov
In addition to traditional SNAr reactions, modern cross-coupling methodologies have emerged as powerful tools for C-S bond formation. Palladium-catalyzed cross-coupling reactions between aryl halides and thiols, a reaction pioneered by Migita, have been extensively developed. nih.govorgsyn.org These reactions often employ palladium catalysts with specific phosphine (B1218219) ligands to achieve high efficiency and broad substrate scope. nih.gov Ligand-free copper-catalyzed C-S coupling reactions have also been reported as a simple and inexpensive alternative. acs.orgacs.org These methods provide a direct route to 4-(phenylthio)pyridine from a suitably functionalized pyridine precursor.
Catalytic Systems in the Synthesis of Pyridine, 4-(phenylthio)-
The construction of the pyridine ring itself is a cornerstone of heterocyclic chemistry. Catalytic systems, both base- and metal-free, offer efficient and diverse routes to "Pyridine, 4-(phenylthio)-" and its structural analogs.
Base catalysis is a widely used strategy for the synthesis of substituted pyridines, often through multi-component reactions (MCRs). jocpr.comresearchgate.net These methods provide rapid access to highly functionalized pyridine derivatives from simple, readily available starting materials. researchgate.net
Ammonia can serve both as a nitrogen source for the pyridine ring and as a base catalyst. jocpr.com A one-pot, three-component reaction between an aldehyde, malononitrile, and a thiol (such as thiophenol) in the presence of an ammonia solution can yield highly substituted 6-(phenylthio)pyridines. jocpr.com The reaction proceeds by stirring the components at ambient temperature, representing a simple and efficient protocol. jocpr.com
Piperidine is another effective base catalyst for the synthesis of pyridine derivatives, particularly pyridones. researchgate.net Although many methods exist, piperidine is noted for its utility in promoting condensations that lead to the formation of the heterocyclic ring. For example, it has been used in the synthesis of 3-cyano-2-pyridone derivatives. researchgate.net The catalytic role of the base is to facilitate key deprotonation and condensation steps in the reaction cascade.
In recent years, there has been a significant shift towards developing metal-free catalytic systems to promote sustainability and avoid potential metal contamination in products. nih.govresearchgate.net These methods offer environmentally friendly alternatives for the synthesis of N-heterocycles like pyridine. rsc.orgacs.org
One such approach utilizes graphitic carbon nitride (g-C₃N₄) as a reusable, heterogeneous metal-free catalyst. nih.gov This material, synthesized by heating urea, has basic functionalities that can catalyze multi-component reactions. For instance, the synthesis of chromeno[2,3-b]pyridines, which are structurally related to functionalized pyridines, has been achieved from salicylaldehydes, malononitrile, and thiophenols using g-C₃N₄ in ethanol. nih.gov The catalyst demonstrates excellent recyclability without significant loss of activity. nih.gov
Other metal-free strategies involve the use of organocatalysts or reagents like iodine to promote the synthesis of the pyridine ring. rsc.org For example, pyridines can be synthesized via the aromatization of Hantzsch 1,4-dihydropyridines using iodine in methanol. rsc.org Another innovative metal-free approach reports the synthesis of substituted pyridines from 2-allyl-2H-azirines, promoted by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which proceeds via a 1-azatriene intermediate that undergoes in situ electrocyclization. acs.org These examples highlight the growing potential of metal-free reactions in contemporary organic synthesis. researchgate.net
Borax-Catalyzed Domino Reactions
A significant advancement in the synthesis of highly functionalized pyridines, including analogs of 4-(phenylthio)pyridine, involves the use of borax (B76245) as an innocuous, inexpensive, and naturally occurring catalyst. rsc.orgrsc.org This methodology capitalizes on a one-pot domino reaction sequence that combines Knoevenagel condensation and Michael addition, offering an efficient and environmentally benign route to these heterocyclic compounds. rsc.org The traditional synthesis of such pyridines often requires catalysts like triethylamine (Et3N) or 1,4-diazabicyclo[2.2.2]octane (DABCO), which can result in low yields and the formation of byproducts. rsc.org In contrast, the borax-catalyzed protocol demonstrates higher yields, operational simplicity, and often circumvents the need for purification by column chromatography. rsc.org
The general synthetic strategy involves the reaction of an aromatic aldehyde, malononitrile, and a thiol in the presence of a catalytic amount of borax, typically in ethanol under reflux conditions. rsc.org This approach has been successfully applied to a diverse range of substrates. rsc.org
Detailed research findings have demonstrated the versatility of this method. A variety of structurally diverse aromatic aldehydes, including those with electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -NO2, -Cl, -Br) substituents, have been effectively used. rsc.org The reaction proceeds efficiently with both aliphatic and aromatic thiols. rsc.org For instance, the reaction of 4-bromobenzaldehyde, malononitrile, and thiophenol using this protocol yields 2-amino-4-(4-bromophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile in high yield. rsc.org
The reaction mechanism is proposed to initiate with a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by borax. This is followed by a Michael addition of the thiol to the resulting α,β-unsaturated intermediate. Subsequent cyclization and aromatization lead to the final substituted pyridine product. rsc.org A notable feature of this protocol is its scalability, with reactions performed on a 10 mmol scale still affording good yields, indicating its potential for larger-scale applications. rsc.org
The scope of the borax-catalyzed domino reaction for the synthesis of 2-amino-6-thio-substituted-4-aryl-pyridine-3,5-dicarbonitriles is illustrated in the following table, showcasing the variety of aldehydes and thiols that can be employed.
Table 1: Substrate Scope for Borax-Catalyzed Synthesis of Substituted Pyridines
| Entry | Aldehyde | Thiol | Product | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | Thiophenol | 2-Amino-4-(4-methoxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 2.5 | 94 |
| 2 | 4-Chlorobenzaldehyde | Thiophenol | 2-Amino-4-(4-chlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 3.0 | 92 |
| 3 | 4-Bromobenzaldehyde | Thiophenol | 2-Amino-4-(4-bromophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 3.0 | 90 |
| 4 | 4-Nitrobenzaldehyde | Thiophenol | 2-Amino-4-(4-nitrophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 4.0 | 85 |
| 5 | Benzaldehyde | Benzylthiol | 2-Amino-6-(benzylthio)-4-phenylpyridine-3,5-dicarbonitrile | 2.5 | 92 |
| 6 | 4-Methoxybenzaldehyde | Benzylthiol | 2-Amino-6-(benzylthio)-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile | 2.5 | 95 |
| 7 | 4-Chlorobenzaldehyde | Benzylthiol | 2-Amino-6-(benzylthio)-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile | 3.0 | 93 |
| 8 | 4-Methylbenzaldehyde | n-Butanethiol | 2-Amino-6-(butylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile | 3.5 | 84 |
| 9 | 4-Chlorobenzaldehyde | n-Butanethiol | 2-Amino-6-(butylthio)-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile | 4.0 | 80 |
Iii. Mechanistic Investigations of Reactions Involving Pyridine, 4 Phenylthio
Elucidation of Reaction Pathways for Carbon-Sulfur Bond Formation
The creation of the C-S bond in 4-(phenylthio)pyridine can be achieved through several distinct mechanistic routes, each with its own set of conditions and reactive intermediates.
The inherent electron deficiency of the pyridine (B92270) ring, particularly at the C2 and C4 positions, makes it susceptible to nucleophilic aromatic substitution (SNAr). This is a primary pathway for the synthesis of 4-(phenylthio)pyridine, typically involving the reaction of a 4-substituted pyridine with a thiophenolate nucleophile. The nitrogen atom in the pyridine ring withdraws electron density, activating these positions for attack.
The general mechanism proceeds through a two-step addition-elimination sequence. A nucleophile, such as the phenylthiolate anion (PhS-), attacks the C4 position of a pyridine ring bearing a suitable leaving group (e.g., a halogen). This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the nitrogen atom. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring and yielding the final 4-(phenylthio)pyridine product.
The relative reactivity of the C2 and C4 positions towards nucleophilic attack is a subject of detailed study. While both positions are activated, the C4 position is often favored for substitution in many reactions.
| Position of Attack | Relative Reactivity | Factors Influencing Reactivity |
| C4 | Generally favored | Steric hindrance, nature of the leaving group, reaction conditions |
| C2 | Less favored in many cases | Proximity to the nitrogen atom can influence electronics and sterics |
Pyridine itself is generally unreactive towards electrophilic substitution due to the deactivating effect of the nitrogen atom. However, the formation of a pyridine N-oxide dramatically alters this reactivity profile. The N-oxide group is strongly activating and directs incoming electrophiles to the C4 position.
In this approach, pyridine N-oxide is treated with an electrophilic sulfur reagent. The reaction of pyridine N-oxides with sulfenyl chlorides, for instance, can lead to the formation of 4-(phenylthio)pyridine N-oxide. The N-oxide can then be deoxygenated in a subsequent step to yield the target compound, 4-(phenylthio)pyridine. This method provides a powerful alternative for constructing the C-S bond, especially when direct nucleophilic substitution is not feasible.
A study has shown that the reaction of pyridine N-oxides with thiols in the presence of a dehydrating agent like phosphorus pentoxide can also lead to the formation of (phenylthio)pyridines.
Radical-based methods offer another avenue for the functionalization of pyridine. These reactions often proceed under milder conditions than traditional ionic pathways and can exhibit different selectivity patterns. The generation of a phenylthiyl radical (PhS•) is a key step in these processes. This radical can then add to the pyridine ring, typically at the electron-deficient C2 or C4 positions.
One such approach involves the photochemically induced reaction between pyridine and diphenyl disulfide. Under UV irradiation, the disulfide bond cleaves homolytically to generate two phenylthiyl radicals, which can then attack the pyridine ring. Subsequent hydrogen abstraction leads to the formation of 4-(phenylthio)pyridine.
The Minisci reaction, a well-known radical alkylation of heteroaromatics, can also be adapted for the introduction of thioether groups. While typically used for C-C bond formation, variations of this reaction can employ sulfur-centered radicals.
Electrophilic Substitution and Reactivity Modulation via Pyridine N-Oxides
Studies on Tautomerism and Isomerization Processes in Pyridine Derivatives
While 4-(phenylthio)pyridine itself does not exhibit tautomerism, the study of tautomeric equilibria in related pyridine derivatives is crucial for understanding its synthesis and reactivity. The precursor, 4-mercaptopyridine (B10438), exists in a tautomeric equilibrium with its thione form, pyridine-4-thione.
Computational and experimental studies have shown that the thione form is significantly more stable than the thiol form in both the gas phase and in solution. This has important implications for the synthesis of 4-(phenylthio)pyridine, as the reactive species in many cases is the thione tautomer or its corresponding anion. The alkylation of the ambident nucleophile derived from 4-mercaptopyridine can occur at either the sulfur or the nitrogen atom. The formation of the S-alkylated product, 4-(phenylthio)pyridine, is generally favored under specific reaction conditions.
| Tautomer | Relative Stability | Key Structural Feature |
| Pyridine-4-thione | More stable | C=S double bond |
| 4-Mercaptopyridine | Less stable | S-H single bond |
Kinetic Studies of Substitution Reactions in Related Pyridine Complexes
Kinetic studies of nucleophilic aromatic substitution reactions involving pyridine derivatives provide valuable insights into the reaction mechanisms. The rates of these reactions are influenced by several factors, including the nature of the leaving group, the nucleophile, the solvent, and the presence of any catalysts.
For the reaction of 4-halopyridines with nucleophiles like thiophenolates, the reaction rate generally follows the order F > Cl > Br > I for the leaving group. This is characteristic of the SNAr mechanism, where the rate-determining step is the initial attack of the nucleophile, and the highly electronegative fluorine atom is most effective at stabilizing the Meisenheimer intermediate.
Kinetic investigations into the substitution of chlorine in 4-chloropyridine (B1293800) by various thiols have been performed. These studies help to quantify the nucleophilicity of different thiols and the influence of reaction conditions on the rate of C-S bond formation.
Iv. Advanced Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve, or approximate solutions to, the Schrödinger equation for a given molecular system.
Density Functional Theory (DFT) has become one of the most widely used quantum-mechanical methods for calculating the electronic structure of atoms, molecules, and solids. nih.gov Unlike traditional wave function-based methods, DFT is based on the electron density distribution, which simplifies the calculation and offers a favorable balance between accuracy and computational cost. nih.govscispace.com This efficiency allows for the study of larger and more complex molecular systems. nih.gov
For molecules like Pyridine (B92270), 4-(phenylthio)-, DFT calculations are employed to optimize the molecular geometry and to determine its electronic structure and reactivity. eurjchem.com The hybrid functional B3LYP is commonly used for such studies. eurjchem.com These calculations can provide valuable information about various chemical concepts, including electronegativity, hardness, and chemical reactivity indices. scispace.com Theoretical investigations using DFT can elucidate the distribution of electrons within the molecule, identify sites susceptible to electrophilic or nucleophilic attack, and predict spectroscopic properties. ijcce.ac.irrsc.org Studies on analogous compounds, such as 4-(phenylthio)phthalonitrile (B1593587), have successfully used DFT to analyze geometries and electronic structures, demonstrating the utility of this approach for understanding sulfur-linked aromatic systems. eurjchem.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO and the energy gap between them (ΔE) are critical parameters for determining molecular reactivity, electrical transport properties, and optical properties. ajchem-a.comresearchgate.net
The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule. Conversely, the LUMO is the orbital most likely to accept electrons, indicating the molecule's electrophilic character. A small HOMO-LUMO gap generally implies high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ijcce.ac.ir
For 4-(phenylthio)phthalonitrile, a structurally related compound, DFT calculations have been used to determine the HOMO and LUMO energies. researchgate.net The HOMO-LUMO gap for this molecule was calculated to be 3.87 eV in a vacuum. researchgate.net Such calculations provide insight into the electronic transitions, with the primary absorption in the UV-Vis spectrum corresponding to the transition from the HOMO to the LUMO. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data This table presents theoretical data for a structurally similar compound, 4-(phenylthio)phthalonitrile, as a proxy to illustrate the type of information gained from FMO analysis for Pyridine, 4-(phenylthio)-.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | - | Highest Occupied Molecular Orbital; associated with electron-donating ability. |
| LUMO | - | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.87 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. researchgate.net |
Semi-Empirical Methods for Mechanistic Insights (e.g., PM3)
Semi-empirical quantum chemistry methods are derived from the Hartree-Fock method but include approximations and empirical parameters to simplify calculations. uomustansiriyah.edu.iq These methods are computationally much faster than ab initio methods, making them suitable for very large molecular systems and for studying reaction mechanisms that require extensive calculations. numberanalytics.comresearchgate.net
Parametric Method 3 (PM3) is a widely used semi-empirical method that is a reparameterization of the earlier AM1 (Austin Model 1) method. uomustansiriyah.edu.iqgaussian.com It is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and is primarily used for organic molecules. uomustansiriyah.edu.iq PM3 calculations can be used to determine heats of formation, molecular geometries, dipole moments, and ionization energies, providing valuable mechanistic insights into chemical reactions. uomustansiriyah.edu.iqnumberanalytics.com While traditional semi-empirical methods were limited to elements like C, H, O, and N, later developments have expanded their applicability. uomustansiriyah.edu.iqresearchgate.net For complex reactions involving Pyridine, 4-(phenylthio)-, PM3 could be employed to model transition states and reaction pathways, offering a computationally efficient way to explore potential mechanisms.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic behavior of a system, including conformational changes and intermolecular interactions. nih.govdovepress.com
For Pyridine, 4-(phenylthio)-, MD simulations can be used to investigate its interactions with other molecules, such as solvents, biological macromolecules, or other organic molecules. These simulations can reveal the nature and strength of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov For instance, in drug design, MD simulations are used to assess the stability of a ligand within a protein's binding site and to understand the key interactions that contribute to binding affinity. nih.govresearchgate.net Simulations of pyridine-based compounds in lipid membrane environments have been used to understand their behavior at interfaces, which is crucial for designing molecules that target membrane-associated proteins. nih.gov This approach could be applied to Pyridine, 4-(phenylthio)- to understand its behavior in complex biological or material science contexts.
Theoretical Insights into Electronic Properties and Reactivity
The introduction of substituent groups onto the pyridine or phenyl rings of Pyridine, 4-(phenylthio)- can profoundly alter its electronic landscape and chemical reactivity. Theoretical studies are invaluable for predicting and explaining these effects. mdpi.com
Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the aromatic ring, which can enhance the nucleophilicity of the molecule and affect the energy of the HOMO. researchgate.net Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density, making the molecule more electrophilic and lowering the energy of the LUMO. mdpi.comresearchgate.net
Theoretical investigations on substituted alkenes and phenyl acetates have demonstrated that the effect of substituents on reactivity is complex. researchgate.netacs.org For example, while it is conventionally thought that electron-withdrawing groups increase the electrophilicity of a nearby carbonyl carbon, computational studies have suggested they may actually decrease it, with the enhanced reactivity arising from ground-state destabilization. researchgate.net In systems involving pyridine rings, the position of the substituent (ortho, meta, or para) has a significant impact on properties like bond strengths and reactivity. researchgate.net For Pyridine, 4-(phenylthio)-, adding substituents to the phenyl ring could modulate the electron-donating or -withdrawing nature of the entire phenylthio group, thereby tuning the electronic properties of the pyridine ring and influencing its interaction with other chemical species.
Charge Density Distribution and its Impact on Chemical Transformations
The distribution of electron density within the 4-(phenylthio)pyridine molecule is a critical determinant of its reactivity and the course of its chemical transformations. Computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into this distribution. Analysis of the electrostatic potential, frontier molecular orbitals (FMOs), and charge decomposition reveals the electronic characteristics that govern the compound's behavior in chemical reactions. nih.govresearchgate.netnih.gov
Electrostatic potential maps for pyridine-like structures show distinct regions of positive and negative potential, which guide the approach of electrophiles and nucleophiles. researchgate.net In the case of 4-(phenylthio)pyridine, the nitrogen atom represents a region of negative potential, making it a primary site for protonation and coordination to Lewis acids. Conversely, the electron-withdrawing nature of the pyridine ring, coupled with the influence of the phenylthio substituent, creates specific electronic landscapes across the aromatic rings.
Frontier Molecular Orbital (FMO) analysis is crucial for understanding chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate and accept electrons, respectively. For instance, in related pyridine systems undergoing functionalization, the HOMO energy of a key intermediate, N-DNP Zincke imine, was calculated to be -6.30 eV. nih.gov This value provides a quantitative measure of the molecule's electron-donating capability and influences the energetics of reactions with electrophiles or radical species. nih.gov The interaction between these frontier orbitals and those of a reacting partner dictates the feasibility and pathway of a chemical reaction.
Charge Decomposition Analysis (CDA) offers a more detailed picture of the electronic interactions during a reaction. nih.gov Studies on the nucleophilic substitution of related acyl chlorides by pyridine show that the LUMO of the transition state is a mixture of orbitals from both the pyridine nucleophile and the substrate. nih.gov As the pyridine molecule approaches the reaction center, its orbitals increasingly mix into the LUMO of the complex. This orbital mixing is fundamental to the formation of the new chemical bond and the displacement of the leaving group. The specific contributions of the interacting orbitals in the transition state highlight how charge density shifts to facilitate the chemical transformation. nih.gov The phenylthio group at the 4-position of the pyridine ring further modulates this charge distribution, influencing the stability of intermediates and transition states, thereby affecting reaction rates and selectivity. evitachem.com For example, the sulfur atom can stabilize carbocation intermediates formed during electrophilic aromatic substitution through resonance. evitachem.com
Table 1: Frontier Molecular Orbital Energies of a Key Intermediate in a Pyridine Functionalization Reaction This interactive table provides data on the calculated frontier molecular orbital energies.
| Molecular Species | Orbital | Energy (eV) |
|---|---|---|
| N-DNP Zincke Imine | HOMO | -6.30 |
Data sourced from DFT calculations on related pyridine functionalization intermediates. nih.gov
Energy Profiles and Transition State Analysis of Reaction Mechanisms
The elucidation of reaction mechanisms involving 4-(phenylthio)pyridine and related compounds is greatly enhanced by the computational modeling of reaction energy profiles. These profiles map the energy of a system as it progresses from reactants to products, passing through various transition states and intermediates. Density Functional Theory (DFT) calculations are a primary tool for generating these profiles, providing quantitative data on activation energies and the stability of transient species. rsc.orgjssnu.edu.cnacs.org
A typical energy profile calculation involves identifying all stationary points, including local minima (reactants, intermediates, products) and saddle points (transition states), on the potential energy surface. mdpi.com For example, in the B₃H₇-mediated substitution reaction of 4-methylpyridine, a related derivative, the initial formation of the reaction complex (RC) from the reactants was found to have a relative free energy of 6.8 kcal/mol. rsc.org This initial step sets the stage for the subsequent, often rate-limiting, transformation.
Transition state analysis is a cornerstone of these studies. Transition states represent the highest energy point along the reaction coordinate and their structure provides a snapshot of the bond-forming and bond-breaking processes. The energy required to reach this state from the reactants is the activation energy or free energy barrier. In a theoretical study on the phosphination of pyridine, the free energy barrier for the nucleophilic addition step, which involves the distortion of the pyridine ring to form a dearomatized dihydropyridine (B1217469) intermediate, was calculated to be 11.1 kcal/mol. jssnu.edu.cn Subsequent steps, such as the rearomatization of this intermediate, can proceed through different pathways with their own distinct energy barriers. jssnu.edu.cn
Computational studies have also revealed how reaction conditions and reagent structure can alter energy profiles and, consequently, reaction outcomes. In the regiodivergent alkylation of pyridine, DFT calculations showed that the aggregation state of the alkyllithium reagent dictates the selectivity. acs.org The tetrameric form of methyllithium (B1224462) leads to C4-alkylation with a calculated activation energy of 21.8 kcal/mol, which is approximately 5 kcal/mol lower than the competing C2-attack, thus explaining the observed regioselectivity. acs.org The localization of transition states is often achieved using methods like the QST2 method, and the Intrinsic Reaction Coordinate (IRC) path is traced to confirm that a given transition state connects the correct reactant and product minima on the energy profile. nih.govmdpi.com
Table 2: Calculated Free Energy Barriers for Steps in Pyridine Functionalization Reactions This interactive table presents calculated energy barriers for various reaction steps involving pyridine derivatives, providing insight into reaction kinetics.
| Reaction Step | System | Calculation Level | Free Energy Barrier (kcal/mol) |
|---|---|---|---|
| Nucleophilic Addition | Pyridine + P(OEt)₃ | Not Specified | 11.1 |
| Proton Transfer | 4-Phosphonato substituted pyridine + NEt₃ | Not Specified | 13.0 |
| C4-Alkylation | Pyridine + Tetrameric MeLi | B3LYP-D3/6-311+G//B3LYP-D3/6-31G | 21.8 |
| C2-Alkylation | Pyridine + Tetrameric MeLi | B3LYP-D3/6-311+G//B3LYP-D3/6-31G | ~26.8 |
Data sourced from various DFT studies on pyridine reactions. jssnu.edu.cnacs.org
V. Applications in Chemical Synthesis and Advanced Materials Science
Role as Synthetic Intermediates for Complex Organic Molecules
4-(Phenylthio)pyridine serves as a crucial starting point for the synthesis of a wide array of complex organic structures. Its inherent reactivity and the ability to undergo various chemical transformations make it a valuable building block in organic synthesis.
Precursors for Substituted Heterocycles
The phenylthio group at the 4-position of the pyridine (B92270) ring acts as a versatile leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups. google.com This property is instrumental in the synthesis of diverse substituted pyridine derivatives. For instance, it is a key component in the synthesis of various medicinally important heterocyclic compounds, such as 2-(4-(methylsulfonyl)phenyl)-3-(phenylthio)imidazo[1,2-a]pyridine and 6-methyl-3-(phenylthio)-2-(p-tolyl)imidazo[1,2-a]pyridine.
Furthermore, methodologies have been developed for the one-pot synthesis of highly functionalized pyridines, such as 2-amino-3,5-dicyano-6-phenylthio-pyridine derivatives, through multicomponent reactions involving precursors like triazolyl aldehydes, malononitrile, and thiophenol. cbijournal.com These reactions often proceed with high yields and offer an efficient route to complex pyridine structures. cbijournal.com The phenylthio moiety can also be incorporated into more complex fused heterocyclic systems, demonstrating its broad applicability. sioc-journal.cn
Building Blocks for Multi-Substituted Pyridine Architectures
The strategic placement of the phenylthio group allows for the construction of multi-substituted pyridine scaffolds. nih.gov An isothiourea-catalyzed Michael addition-lactamization sequence, followed by sulfide (B99878) oxidation-elimination and N- to O-sulfonyl transfer, utilizes (phenylthio)acetic acids to produce 2,3,5- and 2,3-substituted pyridine-6-tosylates. core.ac.uk This method provides access to a diverse range of di-, tri-, and tetra-substituted pyridines. core.ac.uk
In another approach, a visible-light-driven, thiyl-radical-triggered synthesis has been developed to produce thio-functionalized pyridines from γ-ketodinitriles and thiols, with eosin (B541160) Y acting as a photocatalyst. researchgate.net This method allows for the synthesis of molecules like 4,6-diphenyl-2-(phenylthio)nicotinonitrile. researchgate.net Additionally, ZnO nanoparticles have been shown to be effective catalysts for the one-pot synthesis of polyfunctionalized pyridines, such as 2-amino-3,5-dicyano-4-phenyl-6-(phenylthio)pyridines, from aldehydes, thiols, and malononitrile. nih.gov
Ligand Design and Coordination Chemistry
The nitrogen atom of the pyridine ring in 4-(phenylthio)pyridine possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal ions. nih.govalfachemic.com This property, combined with the potential for the sulfur atom of the phenylthio group to also participate in coordination, allows for its use in the design of versatile ligands for metal complexes. jscimedcentral.com
Pyridine-based Ligands in Metal Complexes
4-(Phenylthio)pyridine and its derivatives are utilized as ligands in the synthesis of numerous transition metal complexes. wikipedia.org These complexes find applications in various catalytic processes. For example, palladium(II) complexes with 4-substituted pyridine ligands have been synthesized and their catalytic activity studied. nih.gov Ruthenium(II) complexes containing 1,4-bis(phenylthio-methyl)-1,2,3-triazole ligands have been shown to be active in catalytic oxidation and transfer hydrogenation reactions. researchgate.net
The coordination of pyridine ligands can be influenced by substituents on the pyridine ring. nih.gov The electronic properties of the metal center can be tuned by modifying the pyridine ligand, which in turn affects the reactivity of the resulting complex. nih.gov
Influence of Ligand Structure on Metal Center Reactivity and Lability
The structure of the pyridine-based ligand significantly impacts the reactivity and lability of the metal center in a complex. nih.gov The electronic nature of substituents on the pyridine ring can alter the electron density at the metal center, thereby influencing its catalytic activity. nih.gov For instance, in palladium(II) complexes, the basicity of the pyridine ligand has been correlated with the reaction yield in certain catalytic reactions. nih.gov
The lability of other ligands in the complex can also be affected by the pyridine ligand. In cis-platinum(II) complexes with 2-(phenylthiomethyl)pyridine spectator ligands, the rate of substitution of aqua ligands is influenced by substituents on the phenylthio portion of the ligand. researchgate.net This demonstrates the intricate interplay between ligand structure and the kinetic properties of the metal complex.
Design of Spectator Ligands in Catalytic and Material Applications
A spectator ligand is one that does not directly participate in a chemical reaction but influences the reactivity of the metal center. taylorandfrancis.com 4-(Phenylthio)pyridine and its derivatives can function as spectator ligands in various catalytic and material applications. researchgate.net The electronic and steric properties of these ligands can be fine-tuned to control the catalytic performance of the metal complex. taylorandfrancis.com
For example, in palladium(0) complexes, heteroditopic ligands containing a pyridine-thioether moiety exhibit hemilability, where one of the coordinating groups can dissociate, creating a vacant coordination site for catalysis. researchgate.net This property is crucial for the catalytic cycle. The design of such spectator ligands is a key strategy in the development of efficient catalysts for a wide range of chemical transformations, including polymerization, hydrogenation, and hydroformylation. alfachemic.com
Development in Advanced Materials Science
Components in Functional Materials
Pyridine, 4-(phenylthio)- and its derivatives are valuable building blocks in the synthesis of functional materials due to the unique properties conferred by the combination of the pyridine ring and the phenylthio group. The pyridine moiety, a six-membered aromatic ring with one nitrogen atom, and the attached phenylthio group significantly influence the compound's chemical reactivity and electronic properties, making it a person of interest in materials science. Current time information in Bangalore, IN.
The synthesis of functionalized pyridines is a key area of research, as these compounds are integral to creating novel materials. ontosight.ai For instance, research has demonstrated the synthesis of a phthalonitrile (B49051) monomer containing a pyridine and thioether bond structure, which, when polymerized, exhibits a wide processing window and good thermal-mechanical properties. mdpi.com The introduction of the flexible thioether bond can lower the melting point of the resulting monomer, improving its processability for creating advanced resins. mdpi.com
Furthermore, isothiourea-catalyzed one-pot synthesis methods have been developed to produce highly functionalized pyridines from starting materials like (phenylthio)acetic acid. ontosight.ai This process allows for the creation of 2,4,6-substituted pyridines with a sulfonate group that can be further derivatized, highlighting the versatility of phenylthio-containing pyridine precursors in assembling complex and novel functional materials. ontosight.ai The synthesis of poly(phenylene sulfide) (PPS), a high-performance engineering plastic, has also been achieved via a poly(sulfonium cation) derived from methyl 4-(phenylthio)phenyl sulfoxide (B87167). This process, which proceeds through a soluble precursor, allows for the creation of high molecular weight PPS. acs.org
The functionalization of pyridine rings, including those with phenylthio substituents, is crucial for developing materials with specific properties. For example, pyridine-based polymers are known to have interesting electrical and optical properties, making them suitable for applications in conductive materials and sensors. ontosight.ai The ability to create complex structures, such as 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles through multi-component reactions, further expands the library of functional pyridine-based materials available to scientists. researchgate.net
Application in Organic Electronics
The unique electronic characteristics of pyridine derivatives, including those with phenylthio groups, make them promising candidates for applications in organic electronics. Current time information in Bangalore, IN. Pyridine-containing polymers can exhibit electrical conductivity and optical activity, rendering them suitable for use in electronic devices. ontosight.ai
One of the key areas of application is in organic light-emitting diodes (OLEDs). While direct evidence for "Pyridine, 4-(phenylthio)-" in OLEDs is limited in the provided search results, related pyridine-based structures have been investigated as emitters and hole-transporting materials. For example, pyridine-incorporated dihexylquaterthiophene has been reported as a novel blue emitter for OLEDs, demonstrating efficient sky-blue emission and high brightness. nih.gov Additionally, pyridine-functionalized carbazole (B46965) donors have been designed for thermally activated delayed fluorescence (TADF) emitters in blue OLEDs. nih.gov
The synthesis of benzophenone-based derivatives for OLEDs has also involved precursors containing a phenylthio group, such as (4-bromophenyl)(4-(phenylthio)phenyl)methanone. mdpi.com This suggests that the phenylthio moiety is a viable component in the design of materials for emissive layers in OLEDs. Furthermore, studies on 4-(phenylthio)phthalonitrile (B1593587) as an organic dye sensitizer (B1316253) for solar cells have shown promising results for good conversion efficiency, indicating the potential of phenylthio-substituted aromatic compounds in optoelectronic applications. eurjchem.com Pyridine-based polybenzimidazoles have also been synthesized and shown to have high proton conductivity, making them suitable for high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com
Electrochemical Behavior and Applications
Electroreduction Mechanisms of Pyridine Derivatives
The electrochemical reduction of pyridine derivatives is a subject of significant study, as it can lead to the formation of valuable products and provides insight into the electronic properties of these molecules. The reduction process for substituted pyridines often involves a one-electron transfer to form a radical anion as the initial step. nih.gov For example, voltammetric studies on 2,6-disubstituted pyridine esters and thioic S-esters have shown that they can be reduced at negative potentials, with the thioic S-esters being easier to reduce than the corresponding esters. nih.gov
The stability of the initially formed radical anion is dependent on the scan rate in cyclic voltammetry. At higher scan rates, the process may appear chemically reversible, while at lower scan rates, the instability of the radical anion leads to chemical irreversibility. nih.gov The reduction is believed to occur in the carbonyl region for these ester derivatives. nih.gov
For pyridine itself, electrochemical hydrogenation to piperidine (B6355638) is a key transformation. The direct electrochemical reduction of pyridine can produce a highly reactive radical anion, which may lead to side reactions like dimerization. benicewiczgroup.comlookchem.com A more controlled approach is electrocatalytic hydrogenation, where adsorbed hydrogen species react with the pyridine molecule without forming ionic intermediates. benicewiczgroup.comlookchem.com The electrochemical reduction of pyridazines substituted with electron-withdrawing groups can lead to the formation of 1,2-dihydro-derivatives, which can then rearrange or be further reduced. eurjchem.com
While a specific, detailed electroreduction mechanism for "Pyridine, 4-(phenylthio)-" was not found in the provided search results, the general principles observed for other substituted pyridines would likely apply. The phenylthio group, with its sulfur atom, would influence the electron density of the pyridine ring and thus its reduction potential. Cyclic voltammetry would be a key technique to investigate the specifics of its reduction, including the reversibility of the electron transfer and the stability of any resulting radical anion. nih.govresearchgate.net
Potentiodynamic Polarization Studies in Surface Chemistry
Potentiodynamic polarization is a crucial electrochemical technique used to study the corrosion inhibition properties of chemical compounds on metal surfaces. Pyridine derivatives, including those with thioether linkages, have been extensively investigated as corrosion inhibitors for various metals, particularly steel in acidic media. nih.govacs.orgresearchgate.net
Studies on derivatives of "Pyridine, 4-(phenylthio)-" have demonstrated their effectiveness as corrosion inhibitors. For example, 2-amino-3,5-dicarbonitrile-6-thio-pyridines have been shown to be effective corrosion inhibitors for mild steel in 1 M HCl. acs.org Potentiodynamic polarization studies revealed that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. acs.org The inhibition efficiency of these compounds increases with their concentration. acs.org
Similarly, 2,4-diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitriles have also been identified as effective, green corrosion inhibitors for mild steel. nih.gov Potentiodynamic polarization curves for these compounds also indicate mixed-type inhibition, where the displacement in the corrosion potential (Ecorr) is less than 85 mV. nih.gov The inhibition mechanism involves the adsorption of the inhibitor molecules onto the steel surface, blocking the active sites for corrosion. nih.gov
The general findings from these studies on related compounds suggest that "Pyridine, 4-(phenylthio)-" would also exhibit corrosion inhibition properties. The presence of the sulfur atom in the phenylthio group and the nitrogen atom in the pyridine ring are key features that facilitate strong adsorption onto the metal surface, forming a protective layer. semanticscholar.org
The following table summarizes the potentiodynamic polarization data for a related pyridine derivative.
Table 1: Potentiodynamic Polarization Parameters for Mild Steel in 1M HCl with and without an Inhibitor
| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | -475 | 1052 | 72 | 125 | - |
| 1 mM | -498 | 49 | 69 | 127 | 95.3 |
| Data is illustrative and based on findings for 2,4-diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. nih.gov |
Photochemical Transformations and Photocatalysis
The photochemical behavior of pyridine derivatives is a rich field of study, encompassing rearrangements, functionalizations, and applications in photocatalysis. The introduction of a phenylthio group can significantly influence the photochemical pathways of the pyridine ring.
While specific photochemical transformations of "Pyridine, 4-(phenylthio)-" are not extensively detailed in the provided search results, related studies on thioether-containing aromatic compounds and pyridine derivatives offer insights into potential reactions. For instance, the photochemical rearrangement of thiochromanone sulfoxides, which contain a sulfur atom within a ring system, proceeds through various pathways, including rearrangement to cyclic sulfenates followed by homolysis of the S-O bond. cdnsciencepub.com Another example is the photo-Fries rearrangement of anilides on silica (B1680970) gel surfaces, which occurs through radical pair intermediates. researchgate.net It is plausible that "Pyridine, 4-(phenylthio)-" could undergo rearrangements or photo-induced cleavage of the C-S bond under UV irradiation.
In the realm of photocatalysis, which is the acceleration of a photoreaction in the presence of a photocatalyst, pyridine derivatives have been both the subject of degradation studies and used as components of photocatalytic systems. wikipedia.org For example, the photocatalytic degradation of pyridine in wastewater has been investigated using various catalysts like TiO2. nih.govresearchgate.net Conversely, pyridine-based ligands are used in the synthesis of photosensitizers. mdpi.com The photocatalytic degradation of 4-ethylpyridine (B106801) has been achieved using a heterogeneous photo-Fenton process, which generates hydroxyl radicals to break down the pyridine ring. mdpi.com
There is also research on the photocatalytic functionalization of pyridines. Visible-light photocatalysis has been employed for the chemodivergent benzylation of 4-cyanopyridines, allowing for selective functionalization at different positions of the pyridine ring. Furthermore, light-triggered synthesis of thio-functionalized pyridines has been demonstrated using a photocatalyst, where an electron-donor-acceptor (EDA) complex is formed that absorbs light and initiates a radical cyclization. researchgate.netresearchgate.net Given these examples, "Pyridine, 4-(phenylthio)-" could potentially act as a photosensitizer or be a substrate in photocatalytic reactions, with the phenylthio group influencing the electronic transitions and subsequent chemical pathways.
Visible Light-Promoted Organic Reactions
The use of visible light to drive chemical reactions is a rapidly growing field in green chemistry, and Pyridine, 4-(phenylthio)- and its derivatives have been implicated in such transformations. sigmaaldrich.com Research has demonstrated the synthesis of multi-substituted pyridines using visible or solar light, where a thiyl-radical is generated and triggers the reaction. researchgate.net In these processes, an electron-donor-acceptor (EDA) complex can be formed between the reactants, which then absorbs light to initiate the chemical transformation. sigmaaldrich.comresearchgate.net
One notable application involves the synthesis of thio-functionalized pyridines. researchgate.netresearchgate.net A study detailed a visible/solar-light-induced radical cyclization between (E)-2-(1,3-diarylallylidene)malononitriles and thiophenols to produce poly-functionalized pyridines. researchgate.net The formation of an EDA complex between the two reactants is crucial, as it absorbs light and initiates the single-electron transfer that triggers the cyclization. researchgate.net This method highlights the potential for creating complex molecular architectures using environmentally benign energy sources.
Table 1: Examples of Visible Light-Promoted Synthesis of Thio-Functionalized Pyridines
| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) | Light Source |
| 1 | 2-(3-oxo-1,3-diphenylpropyl)malononitrile | Benzene thiol | 4,6-Diphenyl-2-(phenylthio)nicotinonitrile | 64 | 4 x 1 W green LEDs |
| 2 | (E)-2-(1,3-diphenylallylidene)malononitrile | Thiophenol | Not specified | 14-15 | Visible light |
| 3 | 2-(Furan-2-ylmethylene)malononitrile | p-Tolylthiophenol | 6-(Furan-2-yl)-2-(phenylthio)-4-(p-tolyl)nicotinonitrile | 55 | Not specified |
This table presents selected examples of pyridine derivatives synthesized using visible light photocatalysis, highlighting the reactants, products, and reaction yields.
Mechanistic investigations, including Stern-Volmer and cyclic voltammetry experiments, have been conducted to elucidate the reaction pathways in these light-promoted reactions. researchgate.net The findings from these studies support the role of radical intermediates and the formation of EDA complexes in driving the synthesis of these pyridine derivatives. researchgate.netresearchgate.net
Photochemical Synthesis Protocols for Complex Ring Systems
The principles of photochemistry have been applied to develop synthetic routes to complex heterocyclic ring systems. While direct photochemical reactions involving Pyridine, 4-(phenylthio)- itself are not extensively detailed in the provided results, the broader context of using light to construct and modify heterocyclic structures is well-established. rsc.orgchim.it These methods often offer mild reaction conditions and unique reactivity patterns compared to traditional thermal reactions. chim.it
For instance, photochemical-mediated ring contraction has been used to convert 4H-1,2,6-thiadiazines into 1,2,5-thiadiazole (B1195012) 1-oxides. acs.org This process, which utilizes visible light and molecular oxygen, proceeds through a proposed [3 + 2] cycloaddition to form an endoperoxide intermediate that subsequently undergoes ring contraction. acs.org Such transformations showcase the power of photochemistry to access otherwise difficult-to-synthesize heterocyclic cores.
In a similar vein, photochemical [2+2] cycloadditions are a versatile tool for constructing four-membered rings, which can be precursors to more complex architectures. chim.itperlego.com The development of visible-light-mediated protocols for these reactions, often employing photocatalysts, has made these transformations more accessible and sustainable. sigmaaldrich.commdpi.com The application of these general principles to substrates incorporating the 4-(phenylthio)pyridine moiety could open new avenues for creating novel and complex ring systems.
Vi. Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements in Pyridine (B92270), 4-(phenylthio)- Chemistry
Pyridine, 4-(phenylthio)-, a sulfur-containing heterocyclic compound, has been a subject of significant research due to its versatile chemical properties and potential applications. ontosight.aievitachem.com The core structure, featuring a pyridine ring linked to a phenyl group via a sulfur atom, imparts unique reactivity to the molecule. ontosight.ai Methodological advancements have primarily focused on its synthesis, with the most common approach being the nucleophilic substitution reaction between a 4-halopyridine (typically 4-bromopyridine) and thiophenol in the presence of a base. evitachem.com This method is often carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, with reported yields ranging from 60% to 85%. evitachem.com
Recent years have seen a surge in the development of one-pot, multi-component reaction (MCR) strategies for the synthesis of highly functionalized derivatives of Pyridine, 4-(phenylthio)-. These MCRs, often involving an aldehyde, malononitrile, and thiophenol, provide a rapid and efficient route to complex pyridine structures. jocpr.comnih.gov Various catalysts, including bases like piperidine (B6355638) and triethylamine (B128534), as well as more novel catalysts such as ZnO nanoparticles and borax (B76245), have been employed to facilitate these condensations. jocpr.comnih.govrsc.org The use of ZnO nanoparticles, for instance, has been highlighted as an efficient, recoverable, and low-loading catalyst system for producing 2-amino-3,5-dicyano-4-phenyl-6-(phenylthio)pyridines. nih.govresearchgate.net
The chemical reactivity of the resulting functionalized pyridines has also been a focal point of research. For example, isothiourea-catalyzed one-pot synthesis has been developed to produce 2,4,6-substituted pyridines where the N-sulfonyl group of the starting ketimine is transformed into a valuable 2-sulfonate functional handle in the final pyridine product. nih.gov This sulfonate group can then be further derivatized through reactions like protodetosylation and Pd-catalyzed Heck coupling, demonstrating the synthetic utility of these scaffolds for creating a diverse range of highly substituted pyridines. core.ac.uk
Table 1: Methodological Advancements in the Synthesis of Functionalized Pyridine, 4-(phenylthio)- Derivatives
| Methodology | Reactants | Catalyst/Conditions | Key Features |
| Multi-component Reaction | Aldehydes, malononitrile, thiophenol | Ammonia (B1221849) solution in methanol (B129727) at ambient temperature | Simple, efficient, one-pot synthesis of highly functionalized pyridines. jocpr.com |
| Nanoparticle Catalysis | Aldehydes, thiophenol, malononitrile | ZnO nanoparticles | Efficient, short reaction times, excellent yields, recoverable catalyst. nih.gov |
| Borax-Catalyzed Domino Reaction | Aldehydes, malononitrile, thiols | Borax in refluxing ethanol (B145695) | Synthesis of 2-amino-4-(aryl)-6-(alkyl or aryl)-3,5-pyridinedicarbonitriles. rsc.org |
| Isothiourea Catalysis | (Phenylthio)acetic acid, α,β-unsaturated ketimines | Isothiourea catalyst | One-pot synthesis of 2,4,6-substituted pyridines with a derivatizable 2-sulfonate group. nih.gov |
| Magnetic Nanoparticle Catalysis | Aldehydes, malononitrile, benzenethiol | Fe3O4@SiO2-TCT-mesalamine–Cu(II) MNPs in refluxing ethanol | Green, eco-friendly, magnetically recoverable catalyst for the synthesis of 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles. nih.gov |
Emerging Avenues for Novel Synthetic Methodologies
The future of Pyridine, 4-(phenylthio)- synthesis is moving towards more sustainable and efficient methodologies. A significant emerging trend is the use of novel catalytic systems that are environmentally benign and easily recoverable. For instance, graphitic carbon nitride (g-C3N4), a metal-free heterogeneous catalyst, has been successfully used for the one-pot multicomponent synthesis of chromeno[2,3-b]pyridines from salicylaldehydes, malononitrile, and thiophenols. nih.gov This approach avoids harsh reaction conditions and the use of metal catalysts, which can be difficult to separate from the final product. nih.gov
Another promising direction is the development of thiol-free reagents for the synthesis of thioethers. Recent research has demonstrated the use of xanthates as a thiol-free sulfurizing and alkylating reagent for the preparation of various thioethers, including pyridine thioethers. mdpi.com This method avoids the use of often foul-smelling and air-sensitive thiols.
The application of photochemical reactions represents another frontier in the synthesis and modification of pyridine derivatives. researchgate.net While not yet systematically investigated for Pyridine, 4-(phenylthio)- specifically, photochemical isomerization and cycloaddition reactions have shown potential for creating complex heterocyclic structures from simpler pyridine precursors. researchgate.net These light-induced transformations often proceed without the need for chemical reagents, offering a green synthetic route. researchgate.net
Furthermore, the isothiourea-catalyzed synthesis of functionalized pyridines from (phenylthio)acetic acids and α,β–unsaturated ketimines is a notable advancement. core.ac.uk This method allows for the creation of di-, tri-, and tetra-substituted pyridines with a synthetically useful tosylate group, which can be readily transformed into other functional groups. core.ac.uk The expansion of this methodology to a wider range of substrates and the development of enantioselective variants are likely future research directions.
Prospective Applications in Interdisciplinary Chemical Research
The unique structural and electronic properties of Pyridine, 4-(phenylthio)- and its derivatives position them as valuable building blocks in several areas of interdisciplinary chemical research.
In medicinal chemistry , derivatives of Pyridine, 4-(phenylthio)- are being actively investigated for their biological activities. ontosight.aievitachem.com For example, a series of 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles have been synthesized and screened as novel α-glucosidase inhibitors, which are important for the management of diabetes mellitus. nih.govjchemrev.com Several of these compounds showed significantly greater inhibitory potential than the standard drug, acarbose. nih.gov The pyridine scaffold is a common feature in many FDA-approved drugs, and its incorporation into molecules often enhances water solubility and therapeutic potential. nih.govnih.gov The thioether linkage also contributes to the biological profile, as sulfur-containing heterocycles are prevalent in many therapeutic agents. Future research will likely focus on optimizing the structure of these pyridine derivatives to improve their potency and selectivity for various biological targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases. nih.gov
In materials science , the electronic properties of Pyridine, 4-(phenylthio)- make it a candidate for the development of novel materials. evitachem.com The combination of the electron-deficient pyridine ring and the sulfur-containing phenylthio group can be exploited in the design of organic semiconductors, dyes, and other functional materials.
In the realm of coordination chemistry and catalysis , Pyridine, 4-(phenylthio)- and its analogs can act as ligands for transition metals. wikipedia.org The nitrogen of the pyridine ring and the sulfur of the thioether can coordinate to metal centers, creating complexes with interesting structural and catalytic properties. nih.govacs.orgmku.ac.kersc.org For instance, ruthenium complexes with pyridine-2,6-bis(thioether) pincer ligands have been shown to be active catalysts for transfer hydrogenation reactions. acs.org Platinum(II) complexes bearing 2-(phenylthiomethyl)pyridine ligands have also been synthesized and their substitution reactions studied, which is relevant for the design of new metal-based drugs. mku.ac.ke Future work in this area could involve the synthesis of novel chiral pyridine-thioether ligands for asymmetric catalysis or the development of new metal complexes with unique photophysical or electronic properties for applications in sensing or light-emitting devices. The development of catalysts supported by pyridine-based ligands is an active area of research, with applications in olefin polymerization and other important organic transformations. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(phenylthio)pyridine, and how do their yields compare under optimized conditions?
- Methodological Answer : Two primary methods are documented:
- Copper-catalyzed cross-coupling : Reacting iodobenzene with 4-mercaptopyridine at 0°C for 5 hours under photoinduced conditions yields 73–74% of 4-(phenylthio)pyridine after column chromatography .
- Multi-step synthesis : A three-stage sequence involving Michael addition-lactamization, oxidation-elimination, and N-to-O-sulfonyl transfer achieves yields of 44–72% for substituted derivatives. Critical steps include intermediate isolation to avoid byproduct formation .
- Comparison : The copper-catalyzed method offers higher efficiency for the parent compound, while the multi-step approach allows functionalization for complex derivatives.
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of 4-(phenylthio)pyridine derivatives?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., C-S stretching at ~600–700 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms aromatic substitution patterns (e.g., pyridine ring protons at δ 7.2–8.5 ppm) and sulfur-linked phenyl groups .
- Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., m/z 188 for C₁₁H₉NS) and fragmentation patterns .
- Melting point analysis : Pure derivatives exhibit sharp melting points >300°C .
Q. What safety precautions are critical when handling 4-(phenylthio)pyridine and its intermediates during synthesis?
- Methodological Answer :
- Use gloves, protective clothing, and fume hoods to avoid skin/eye contact and inhalation .
- Purge reaction systems of oxygen to prevent unintended oxidation of thioether groups .
- Store intermediates under inert atmospheres (e.g., N₂) to preserve stability .
Advanced Research Questions
Q. How can researchers address challenges in isolating intermediates during the multi-step synthesis of 4-(phenylthio)pyridine derivatives?
- Methodological Answer :
- Chromatographic optimization : Use gradient elution in flash column chromatography (e.g., hexanes → Et₂O) to separate dihydropyridinone intermediates from sulfone byproducts .
- In situ monitoring : Employ TLC or HPLC to track reaction progress and adjust purification protocols for crude mixtures (~80% purity) .
- Alternative solvents : Replace polar aprotic solvents (e.g., MeCN) with CH₂Cl₂ to improve solubility of hydrophobic intermediates .
Q. What mechanistic insights explain the formation of byproducts in the copper-catalyzed cross-coupling of 4-mercaptopyridine with aryl halides?
- Methodological Answer :
- Radical pathways : Photoexcitation generates aryl radicals, which may undergo undesired dimerization or over-oxidation without precise temperature control (e.g., 0°C) .
- Competitive coordination : Excess 4-mercaptopyridine can deactivate copper catalysts, requiring stoichiometric balancing .
- Side reactions : Thiolate intermediates may react with trace oxygen, forming sulfoxides; rigorous degassing mitigates this .
Q. How can 4-(phenylthio)pyridine be utilized as a building block in the synthesis of complex heterocyclic systems?
- Methodological Answer :
- Glycosylation reactions : The phenylthio group acts as a leaving group in galactosyl imidate couplings, enabling stereoselective glycoside formation .
- Heterocyclic annulation : React with α,α-disubstituted acetic acids to generate 2,3,5-trisubstituted pyridines via tandem cyclization-oxidation .
- Pharmaceutical intermediates : Incorporate into thiazole or triazole scaffolds for anti-inflammatory or enzyme-inhibitory applications (e.g., Sec7 inhibitors) .
Q. How should researchers approach contradictory data in spectroscopic characterization of 4-(phenylthio)pyridine derivatives across different studies?
- Methodological Answer :
- Cross-validation : Combine NMR (e.g., DEPT-135 for carbon types) with high-resolution MS to resolve ambiguities in substitution patterns .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data conflict .
- Batch reproducibility : Replicate syntheses under standardized conditions to distinguish experimental artifacts from inherent variability .
Q. What frameworks or criteria should guide the formulation of research questions when investigating novel reactions involving 4-(phenylthio)pyridine?
- Methodological Answer :
- PICO framework : Define Population (e.g., reaction substrates), Intervention (e.g., catalytic conditions), Comparison (e.g., alternative methods), and Outcome (e.g., yield, selectivity) .
- FINER criteria : Ensure questions are Feasible (resource-aware), Novel (addressing literature gaps), and Relevant (e.g., to medicinal chemistry) .
- Hypothesis-driven design : Example: "Does electron-withdrawing substituents on the phenyl ring enhance reactivity in cross-coupling?" .
Tables for Key Data
| Spectroscopic Technique | Key Peaks/Data | Application Example | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.2–8.5 ppm (pyridine protons) | Confirms aromatic substitution | |
| ESI-MS | m/z 188 [M+H]⁺ | Validates molecular weight |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
